molecular formula C27H29FN4O4 B2464311 N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1189920-11-3

N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide

Cat. No. B2464311
CAS RN: 1189920-11-3
M. Wt: 492.551
InChI Key: SGIKMNWUMNODPZ-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C27H29FN4O4 and its molecular weight is 492.551. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in heterocyclic chemistry often explores the synthesis of novel compounds with potential pharmacological applications. For instance, the synthesis of new tetrahydropyrimidine-2-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidines and related compounds has been reported (A. Fadda, S. Bondock, A. Khalil, E. Tawfik, 2013). These synthetic pathways are crucial for the development of molecules with enhanced biological activities.

Potential for Antioxidant Activity

A study on the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that some of these compounds exhibit potent antioxidant activities. This suggests a potential application of structurally similar compounds in the development of new antioxidants (I. Tumosienė, K. Kantminienė, I. Jonuškienė, Artūras Peleckis, S. Belyakov, V. Mickevičius, 2019).

Inhibitory Activity Against Human Leukocyte Elastase

The synthesis and evaluation of 2-(diethylamino)thieno[1,3]oxazin-4-ones for inhibitory activity against human leukocyte elastase (HLE) indicate that such compounds could have therapeutic potential in diseases associated with excessive elastase activity (M. Gütschow, L. Kuerschner, U. Neumann, M. Pietsch, R. Löser, N. Koglin, K. Eger, 1999).

Application in Drug Discovery for Insomnia

A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans highlights the complex pharmacokinetics involved in drug discovery for insomnia treatment. This research emphasizes the importance of understanding the metabolic pathways of novel compounds for their development into safe and effective medications (C. Renzulli, M. Nash, M. Wright, Steven Thomas, S. Zamuner, M. Pellegatti, P. Bettica, G. Boyle, 2011).

Electrochromic Materials Development

Explorations into the synthesis and electrochromic properties of polymers with pendent carbazole groups provide insights into the development of materials for electronic and photonic applications. Such research underscores the versatility of heterocyclic compounds in material science (S. Hsiao, Hui-min Wang, Jun-Wen Lin, Wenjeng Guo, Yu-Ruei Kung, C. Leu, Tzong-Ming Lee, 2013).

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-oxo-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O4/c1-5-36-27(35)31-11-10-21-22(14-31)29-25(19-6-8-20(28)9-7-19)32(26(21)34)15-23(33)30-24-17(3)12-16(2)13-18(24)4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKMNWUMNODPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)N=C(N(C2=O)CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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